molecular formula C5H13N2O4P B1664488 Alafosfalin CAS No. 60668-24-8

Alafosfalin

Cat. No.: B1664488
CAS No.: 60668-24-8
M. Wt: 196.14 g/mol
InChI Key: BHAYDBSYOBONRV-IUYQGCFVSA-N
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Description

Chemical structure: amino acid derivatives
Alafosfalin is a Chemotherapeutic drug.

Mechanism of Action

Target of Action

Alafosfalin, a phosphonodipeptide, is primarily designed to target bacterial cell wall biosynthesis . It is particularly effective against Gram-negative bacteria .

Mode of Action

This compound functions as an inhibitor of key enzymes related to bacterial cell wall biosynthesis . The peptidyl parts of the molecule serve as a targeting unit, facilitating efficient transport through bacterial or fungal membranes .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial cell wall biosynthesis . By inhibiting these pathways, it disrupts the structural integrity of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

Studies in humans have shown that oral doses of this compound ranging from 50 to 2,500 mg are well absorbed . Some metabolic hydrolysis occurs before the drug reaches the general circulation . The oral bioavailability of this compound is approximately 50% and is largely independent of dose .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. It achieves this by disrupting the biosynthesis of the bacterial cell wall, leading to bacterial cell death . It has also been found to potentiate the action of beta-lactam antibiotics .

Action Environment

The antibacterial activity of this compound is significantly reduced in the presence of casein hydrolysate and peptones . The optimum pH for its antibacterial activity is 5.5, and it is markedly less at pH 7.5 . The antibacterial potency of this compound is also significantly reduced when the size of the bacterial inoculum is increased .

Biochemical Analysis

Biochemical Properties

Alafosfalin plays a significant role in biochemical reactions by inhibiting bacterial cell wall biosynthesis. It interacts with enzymes such as alanine racemase and muramyl peptide ligase, which are crucial for the synthesis of peptidoglycan, a key component of bacterial cell walls . By inhibiting these enzymes, this compound disrupts the formation of the cell wall, leading to bacterial cell death .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells, by inhibiting cell wall synthesis. This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, this compound has been shown to influence cell signaling pathways and gene expression related to cell wall synthesis and maintenance . Its impact on cellular metabolism includes the disruption of normal metabolic processes required for cell wall construction .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of enzymes such as alanine racemase and muramyl peptide ligase. This binding inhibits the enzymes’ activity, preventing the synthesis of peptidoglycan and ultimately leading to bacterial cell death . This compound’s structure allows it to mimic the natural substrates of these enzymes, effectively blocking their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antibacterial activity can decrease in the presence of certain proteins and peptides . Long-term studies have shown that this compound can maintain its efficacy over extended periods, although its potency may be reduced under specific conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits bacterial growth without significant adverse effects. At higher doses, some toxic effects have been observed, including a reduction in erythrocyte count and mild hematological changes . These effects are generally reversible upon discontinuation of the compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as alanine racemase and muramyl peptide ligase, which are essential for the production of peptidoglycan . By inhibiting these enzymes, this compound disrupts the normal metabolic flux and reduces the levels of key metabolites required for cell wall construction .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by bacterial cells via peptide transport systems and accumulates in the cytoplasm where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical structure, which allows it to penetrate bacterial cell walls effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of bacterial cells. It targets enzymes involved in cell wall synthesis, which are located in the cytoplasmic membrane and cytoplasm . The compound’s activity is influenced by its ability to reach these specific compartments and interact with the target enzymes .

Properties

IUPAC Name

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAYDBSYOBONRV-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046393
Record name Alafosfalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60668-24-8
Record name Alafosfalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60668-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alafosfalin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060668248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alafosfalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alafosfalin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALAFOSFALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M8OM373BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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